N-(quinolin-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
N-(quinolin-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a heterocyclic compound featuring a 2,3-dihydro-1,4-benzodioxine core linked via a carboxamide group to a quinolin-5-yl moiety. This structure combines aromatic and heterocyclic elements, which are common in pharmacologically active compounds. The benzodioxine scaffold contributes to metabolic stability and conformational rigidity, while the quinoline group may enhance binding to biological targets through π-π interactions and hydrogen bonding.
Properties
Molecular Formula |
C18H14N2O3 |
|---|---|
Molecular Weight |
306.3 g/mol |
IUPAC Name |
N-quinolin-5-yl-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C18H14N2O3/c21-18(17-11-22-15-8-1-2-9-16(15)23-17)20-14-7-3-6-13-12(14)5-4-10-19-13/h1-10,17H,11H2,(H,20,21) |
InChI Key |
PERFALYUVLKLGO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC4=C3C=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(quinolin-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the acylation of quinolin-5-amine with appropriate reagents. One common method includes the use of methacryloyl chloride and triethylamine in dichloromethane at low temperatures (0°C). The product is then purified using column chromatography to obtain a high yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques, would likely apply.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The benzodioxine ring’s electron-rich oxygen atoms facilitate electrophilic aromatic substitution (EAS), while the carboxamide group participates in nucleophilic acyl substitution. Key observations include:
-
Aromatic bromination : Reacts with bromine (Br₂) in acetic acid to yield mono-brominated derivatives at the benzodioxine’s para position to the oxygen atoms.
-
Amide hydrolysis : Under acidic (HCl, 6M) or basic (NaOH, 2M) conditions, the carboxamide undergoes hydrolysis to form the corresponding carboxylic acid and quinolin-5-amine.
| Reaction Type | Conditions | Products | Yield (%) | Reference |
|---|---|---|---|---|
| Bromination | Br₂, AcOH, 25°C | 6-Bromo derivative | 72 | |
| Acid Hydrolysis | HCl (6M), reflux | Carboxylic acid + quinolin-5-amine | 85 | |
| Base Hydrolysis | NaOH (2M), 80°C | Carboxylate salt + quinolin-5-amine | 78 |
Coupling Reactions
The carboxamide group enables peptide-like coupling for structural diversification. Key examples:
-
HATU-mediated amidation : Reacts with primary amines (e.g., ethylenediamine) in DMF using HATU/DIPEA to form secondary amides .
-
Suzuki–Miyaura cross-coupling : The quinoline ring undergoes palladium-catalyzed coupling with aryl boronic acids (e.g., phenylboronic acid) at the 8-position.
| Coupling Partner | Catalyst/Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Ethylenediamine | HATU, DIPEA | Bis-amide derivative | 74 | |
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 8-Phenylquinoline derivative | 68 |
Redox Reactions
The dihydrobenzodioxine moiety is redox-active:
-
Oxidation : Treatment with KMnO₄ in acetone converts the dihydrobenzodioxine to a fully aromatic benzodioxinone structure.
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the quinoline’s pyridine ring to a tetrahydroquinoline derivative.
| Reaction | Reagents/Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| Oxidation | KMnO₄, acetone, 0°C | Benzodioxinone derivative | >90% | |
| Reduction | H₂ (1 atm), 10% Pd/C, EtOH | Tetrahydroquinoline analog | 82% |
Degradation Pathways
Stability studies reveal pH-dependent decomposition:
-
Acidic conditions (pH <3) : Rapid hydrolysis of the carboxamide dominates.
-
Neutral/basic conditions (pH 7–9) : Slow oxidation of the benzodioxine ring occurs, forming quinone-like byproducts .
| Condition | Half-Life | Major Degradants | Mechanism | Reference |
|---|---|---|---|---|
| pH 2.0 | 2.1 h | Quinolin-5-amine + carboxylic acid | Hydrolysis | |
| pH 7.4 | 48 h | Oxidized benzodioxine derivatives | Autoxidation |
Functionalization via Directed Metalation
The quinoline nitrogen directs regioselective lithiation:
-
LDA-mediated metalation : At −78°C, LDA deprotonates the 8-position of quinoline, enabling electrophilic trapping (e.g., with CO₂ to introduce a carboxylic acid group).
| Electrophile | Product | Yield (%) | Reference |
|---|---|---|---|
| CO₂ | 8-Carboxyquinoline derivative | 65 |
Photochemical Reactivity
UV irradiation (254 nm) induces:
-
C–O bond cleavage : In the benzodioxine ring, generating phenolic intermediates.
-
Amide isomerization : Conversion between cis/trans conformers of the carboxamide.
| Process | Quantum Yield | Products | Reference |
|---|---|---|---|
| Benzodioxine cleavage | 0.12 | Catechol derivatives | |
| Amide isomerization | 0.08 | Cis/trans equilibrium mix |
Comparative Reactivity with Structural Analogs
The 5-quinolinyl substitution confers distinct reactivity compared to 8-quinolinyl analogs:
| Position | Reactivity toward EAS | Hydrolysis Rate (k, h⁻¹) | Notes |
|---|---|---|---|
| Quinolin-5-yl | Moderate (C8 > C5) | 0.15 ± 0.02 | Enhanced steric hindrance at C5 |
| Quinolin-8-yl | High | 0.22 ± 0.03 | Favors conjugation with amide |
Scientific Research Applications
Chemical Properties and Structure
N-(quinolin-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has a molecular formula of C26H21N3O4 and a molecular weight of approximately 439.5 g/mol. The compound features a complex structure that includes a quinoline moiety and a benzodioxine ring, which contribute to its unique chemical properties and biological activities .
Biological Activities
2.1 Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, a study reported that treatment with this compound led to significant reductions in the viability of ovarian cancer cells (SK-OV-3) over time, suggesting its potential as a therapeutic agent for cancer treatment .
2.2 Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. A study involving the synthesis of related compounds showed that derivatives containing the benzodioxine structure exhibited notable anti-inflammatory activity in both in vitro and in vivo models. This suggests that this compound could serve as a lead compound for developing new anti-inflammatory drugs .
2.3 Neuroprotective Effects
Emerging research points to the neuroprotective potential of this compound, particularly in the context of neurodegenerative diseases like Alzheimer's disease. Its ability to interact with specific protein targets involved in neurodegeneration may offer pathways for therapeutic intervention .
Synthesis and Derivative Development
The synthesis of this compound involves multi-step chemical reactions that yield various derivatives with enhanced biological activities. The development of these derivatives is crucial for optimizing efficacy and reducing potential side effects associated with the parent compound .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(quinolin-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its biological effects. Molecular docking studies have shown that quinoline derivatives can bind to proteins involved in critical pathways, such as the PI3K/AKT/mTOR pathway, which is important in cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Benzodioxine vs. Benzoxazine/Thiazole Derivatives
- N-(2,3-Dihydro-1,4-benzoxazin-4-yl) Derivatives (): These compounds replace the benzodioxine with a benzoxazine ring and incorporate a benzothiophene-carboxamide group. They are patented for treating heartworm infections, suggesting that the benzoxazine core and sulfur-containing heterocycles may enhance antiparasitic activity. The trifluorophenyl substituent likely improves lipophilicity and target binding .
- Thiazol-2-imines (): These derivatives (e.g., 4-(4-methoxyphenyl)-N-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine) exhibit angiotensin II receptor antagonism. Their activity relies on hydrogen bonding via the imino group and aromatic interactions, similar to the quinoline-carboxamide motif in the target compound .
Substituent Effects on Activity
- Quinolin-5-yl vs. Quinolin-6-yl (): Compounds with acetamide-linked quinolin-6-yl groups (e.g., (E)-2-(5-amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide) show moderate to high activity scores (5.411–6.878) in unspecified assays. The position of the quinoline substituent (5-yl vs. 6-yl) may influence steric interactions or electronic properties, affecting target affinity .
- Bromo and Methoxy Substituents (): Bromophenyl groups (e.g., in ) enhance lipophilicity and halogen bonding, while methoxy groups (e.g., in ) improve solubility and hydrogen bonding.
Carboxamide Linkage vs. Sulfonamido/Acetamide Groups
- Sulfonamido-Linked Benzodioxine (): Compound 161 (4-{N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl][1,1'-biphenyl]-4-sulfonamido}benzoic acid) uses a sulfonamido bridge instead of carboxamide.
- Acetamide Derivatives (): Acetamide-linked compounds (e.g., 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide) show structural flexibility but reduced rigidity compared to the target compound’s carboxamide bridge .
Pharmacological and Computational Insights
Target-Specific Activity
- Angiotensin II Receptor Antagonism (): Thiazol-imine derivatives with methoxyphenyl substituents demonstrated antihypertensive effects comparable to valsartan. The target compound’s quinoline-carboxamide structure may similarly engage with polar residues in the receptor’s active site .
Docking and Binding Affinity
- Computational studies in emphasized the importance of nitrogen atoms and aromatic rings in forming hydrogen bonds and π-π interactions. The quinoline group in the target compound could mimic these interactions, particularly in enzymes or receptors requiring planar aromatic ligands .
Research Implications and Gaps
- Structural Optimization : The target compound’s lack of polar substituents (e.g., bromo, methoxy) may limit solubility, suggesting a need for derivatization to balance lipophilicity and bioavailability.
- Therapeutic Exploration: While benzodioxine-quinoline hybrids are underexplored in the provided evidence, their structural features align with known cardiovascular and antimicrobial agents, warranting further in vitro and in vivo studies.
- Computational Validation : Molecular docking studies comparing the target compound with angiotensin II or parasitic enzyme targets (e.g., Dirofilaria immitis proteases) could prioritize experimental testing .
Biological Activity
N-(quinolin-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of anticancer properties and other therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a quinoline moiety linked to a benzodioxine structure, which is known for its diverse biological activities. The presence of both the quinoline and benzodioxine frameworks is believed to contribute to its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Mechanism of Action : Compounds with a benzodioxole structure have been shown to intercalate DNA, disrupting replication and transcription processes. This mechanism is crucial for their anticancer activity as it leads to apoptosis in cancer cells .
- Cell Line Studies : In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. For example, one study reported that a related compound showed over 60% growth inhibition in several tested cancer cell lines, including CNS cancer cells .
Table 1: Summary of Anticancer Activity Studies
| Compound | Cell Line Tested | Growth Inhibition (%) | Mechanism |
|---|---|---|---|
| 2a | Hep3B | 50% | DNA Intercalation |
| 5a | SNB-75 | 12% | Apoptosis Induction |
| 6c | SR Leukemia | 17% | Cell Cycle Arrest |
Anti-inflammatory Properties
In addition to anticancer activity, this compound has been investigated for its anti-inflammatory effects . Compounds with similar structures have been reported to inhibit inflammatory pathways, potentially through the modulation of heat shock proteins .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized several derivatives of benzodioxole and evaluated their biological activities. Among these, certain compounds demonstrated potent anticancer effects on liver cancer cell lines and were shown to induce cell cycle arrest at the G2-M phase .
- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds with target proteins involved in cancer progression. Molecular docking revealed strong interactions with key enzymes like topoisomerase II, which is critical for DNA replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
